![molecular formula C18H28N2O2S B5718414 1-cyclooctyl-4-(phenylsulfonyl)piperazine](/img/structure/B5718414.png)
1-cyclooctyl-4-(phenylsulfonyl)piperazine
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Overview
Description
1-cyclooctyl-4-(phenylsulfonyl)piperazine, also known as CSP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CSP is a piperazine derivative that has been shown to exhibit various biological activities, including anticonvulsant, antidepressant, and antipsychotic effects.
Mechanism of Action
The exact mechanism of action of 1-cyclooctyl-4-(phenylsulfonyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain. 1-cyclooctyl-4-(phenylsulfonyl)piperazine has been shown to bind to the serotonin 5-HT1A receptor, leading to the activation of downstream signaling pathways that are involved in the regulation of mood and anxiety. 1-cyclooctyl-4-(phenylsulfonyl)piperazine has also been shown to bind to the dopamine D2 receptor, leading to the modulation of dopamine signaling, which is involved in the regulation of reward and motivation. Additionally, 1-cyclooctyl-4-(phenylsulfonyl)piperazine has been shown to bind to the sigma-1 receptor, which is involved in the regulation of various physiological processes, including pain perception and immune function.
Biochemical and Physiological Effects
1-cyclooctyl-4-(phenylsulfonyl)piperazine has been shown to exhibit various biochemical and physiological effects, including anticonvulsant, antidepressant, and antipsychotic effects. It has also been shown to modulate the activity of various neurotransmitter systems in the brain, leading to the regulation of mood, anxiety, reward, and motivation. Additionally, 1-cyclooctyl-4-(phenylsulfonyl)piperazine has been shown to modulate the activity of various ion channels and receptors, leading to the regulation of various physiological processes, including pain perception and immune function.
Advantages and Limitations for Lab Experiments
1-cyclooctyl-4-(phenylsulfonyl)piperazine has several advantages for use in lab experiments. It is easy to synthesize, has high purity and yield, and exhibits various biological activities, making it suitable for various biological studies. However, there are also limitations to the use of 1-cyclooctyl-4-(phenylsulfonyl)piperazine in lab experiments. 1-cyclooctyl-4-(phenylsulfonyl)piperazine is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, 1-cyclooctyl-4-(phenylsulfonyl)piperazine has not been extensively studied for its potential side effects, making it difficult to assess its safety for use in humans.
Future Directions
There are several future directions for the study of 1-cyclooctyl-4-(phenylsulfonyl)piperazine. One area of research is the development of 1-cyclooctyl-4-(phenylsulfonyl)piperazine derivatives with improved potency and selectivity for various receptors. Another area of research is the assessment of the safety and efficacy of 1-cyclooctyl-4-(phenylsulfonyl)piperazine in humans, particularly for the treatment of various neurological disorders. Additionally, the study of the biochemical and physiological effects of 1-cyclooctyl-4-(phenylsulfonyl)piperazine on various ion channels and receptors may lead to the development of novel therapeutics for various diseases.
Synthesis Methods
The synthesis of 1-cyclooctyl-4-(phenylsulfonyl)piperazine involves the reaction of cyclooctylamine and phenylsulfonyl chloride in the presence of a base, such as triethylamine. The reaction proceeds through a substitution mechanism, where the amine group of cyclooctylamine attacks the sulfonyl chloride group of phenylsulfonyl chloride, leading to the formation of 1-cyclooctyl-4-(phenylsulfonyl)piperazine. The synthesis of 1-cyclooctyl-4-(phenylsulfonyl)piperazine has been optimized to yield high purity and yield, making it suitable for various biological studies.
Scientific Research Applications
1-cyclooctyl-4-(phenylsulfonyl)piperazine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, antidepressant, and antipsychotic effects, making it a promising candidate for the treatment of various neurological disorders. 1-cyclooctyl-4-(phenylsulfonyl)piperazine has also been studied for its potential use as a ligand for various receptors, including the serotonin 5-HT1A receptor, dopamine D2 receptor, and sigma-1 receptor. The binding of 1-cyclooctyl-4-(phenylsulfonyl)piperazine to these receptors has been shown to modulate their activity, leading to various physiological effects.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-cyclooctylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S/c21-23(22,18-11-7-4-8-12-18)20-15-13-19(14-16-20)17-9-5-2-1-3-6-10-17/h4,7-8,11-12,17H,1-3,5-6,9-10,13-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVMIEZUNSQJTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclooctyl-4-(phenylsulfonyl)piperazine |
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